molecular formula C7H14O2 B13408499 1-((2-Methylallyl)oxy)propan-2-ol

1-((2-Methylallyl)oxy)propan-2-ol

Cat. No.: B13408499
M. Wt: 130.18 g/mol
InChI Key: QOGOGIZUIHBJIC-UHFFFAOYSA-N
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Description

1-((2-Methylallyl)oxy)propan-2-ol is an organic compound with the molecular formula C7H14O2 It is a secondary alcohol and an ether, characterized by the presence of both hydroxyl and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((2-Methylallyl)oxy)propan-2-ol can be synthesized through the reaction of 2-methylallyl alcohol with propylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylallyl)oxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

1-((2-Methylallyl)oxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-((2-Methylallyl)oxy)propan-2-ol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Methoxypropan-2-yl)oxy)propan-2-ol
  • 2-Propanol, 2-methyl-
  • 2-Propen-1-ol, 2-methyl-

Uniqueness

1-((2-Methylallyl)oxy)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-(2-methylprop-2-enoxy)propan-2-ol

InChI

InChI=1S/C7H14O2/c1-6(2)4-9-5-7(3)8/h7-8H,1,4-5H2,2-3H3

InChI Key

QOGOGIZUIHBJIC-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(=C)C)O

Origin of Product

United States

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